2-(2,6-Difluorophenyl)-2-trimethylsiloxyethanenitrile
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Overview
Description
2-(2,6-Difluorophenyl)-2-trimethylsiloxyethanenitrile is an organic compound that features a difluorophenyl group and a trimethylsiloxy group attached to an ethanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2-trimethylsiloxyethanenitrile typically involves the reaction of 2,6-difluorobenzonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-2-trimethylsiloxyethanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of difluorophenyl oxides.
Reduction: Formation of 2-(2,6-difluorophenyl)-2-trimethylsiloxyethanamine.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
2-(2,6-Difluorophenyl)-2-trimethylsiloxyethanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-2-trimethylsiloxyethanenitrile involves its interaction with specific molecular targets. The difluorophenyl group can interact with aromatic residues in proteins, while the trimethylsiloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorophenyl isocyanate
- 2,6-Difluorophenyl isothiocyanate
- 2,6-Difluorophenylacetic acid
Uniqueness
2-(2,6-Difluorophenyl)-2-trimethylsiloxyethanenitrile is unique due to the presence of both the difluorophenyl and trimethylsiloxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H13F2NOSi |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-2-trimethylsilyloxyacetonitrile |
InChI |
InChI=1S/C11H13F2NOSi/c1-16(2,3)15-10(7-14)11-8(12)5-4-6-9(11)13/h4-6,10H,1-3H3 |
InChI Key |
MXKBSPSTPDCQOL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C#N)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
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